molecular formula C23H17NaO7S2 B12715980 Sodium 5-((2-hydroxy-5-((4-hydroxyphenyl)sulphonyl)phenyl)methyl)naphthalene-2-sulphonate CAS No. 84852-32-4

Sodium 5-((2-hydroxy-5-((4-hydroxyphenyl)sulphonyl)phenyl)methyl)naphthalene-2-sulphonate

Cat. No.: B12715980
CAS No.: 84852-32-4
M. Wt: 492.5 g/mol
InChI Key: WTSSYPJCYGKKGT-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

4-Nonylphenol is typically synthesized through the alkylation of phenol with nonenes (branched alkenes) in the presence of an acid catalyst. The reaction conditions often involve elevated temperatures and pressures to facilitate the alkylation process. The resulting product is a mixture of isomers due to the branched nature of the nonenes used .

Industrial Production Methods

Industrial production of 4-Nonylphenol involves large-scale alkylation processes where phenol is reacted with a mixture of branched nonenes. The process is optimized to maximize yield and purity, often involving distillation and purification steps to separate the desired product from by-products and unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions

4-Nonylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Nonylphenol has been extensively studied for its applications in various fields:

Mechanism of Action

4-Nonylphenol exerts its effects primarily through its interaction with estrogen receptors. It mimics the action of natural estrogens, binding to estrogen receptors and disrupting normal hormonal functions. This can lead to various biological effects, including endocrine disruption in aquatic organisms and potential health risks in humans .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Nonylphenol is unique due to its branched structure, which affects its reactivity and the properties of its derivatives. Its widespread use in industrial applications and its environmental impact make it a compound of significant interest in scientific research and regulatory discussions .

Properties

CAS No.

84852-32-4

Molecular Formula

C23H17NaO7S2

Molecular Weight

492.5 g/mol

IUPAC Name

sodium;5-[[2-hydroxy-5-(4-hydroxyphenyl)sulfonylphenyl]methyl]naphthalene-2-sulfonate

InChI

InChI=1S/C23H18O7S2.Na/c24-18-4-6-19(7-5-18)31(26,27)20-9-11-23(25)17(14-20)12-15-2-1-3-16-13-21(32(28,29)30)8-10-22(15)16;/h1-11,13-14,24-25H,12H2,(H,28,29,30);/q;+1/p-1

InChI Key

WTSSYPJCYGKKGT-UHFFFAOYSA-M

Canonical SMILES

C1=CC2=C(C=CC(=C2)S(=O)(=O)[O-])C(=C1)CC3=C(C=CC(=C3)S(=O)(=O)C4=CC=C(C=C4)O)O.[Na+]

Origin of Product

United States

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